Fmoc-3-bromo-D-phenylalanine

Vue d'ensemble

Description

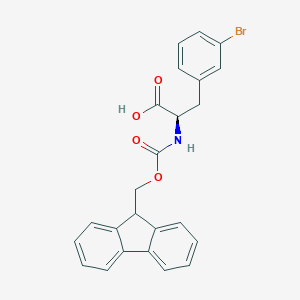

Fmoc-3-bromo-D-phenylalanine: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a bromine atom at the third position. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in the synthesis of peptides and proteins, as well as in various biochemical and pharmaceutical research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The synthesis begins with the protection of the amino group of 3-bromo-D-phenylalanine using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or dimethylformamide.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure Fmoc-3-bromo-D-phenylalanine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in Fmoc-3-bromo-D-phenylalanine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

Deprotection: Piperidine in dimethylformamide.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be obtained.

Deprotected Amino Acid: Removal of the Fmoc group yields 3-bromo-D-phenylalanine.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-3-bromo-D-phenylalanine is primarily utilized in solid-phase peptide synthesis (SPPS). Its ability to serve as a key building block allows researchers to create complex peptide sequences efficiently. The Fmoc protecting group can be removed under basic conditions, facilitating further chemical modifications. This compound is especially useful for synthesizing peptides with specific functionalities due to its enhanced reactivity compared to non-halogenated counterparts .

Drug Development

In medicinal chemistry, this compound plays a crucial role in developing novel pharmaceuticals. The unique bromine substituent can enhance the biological activity of peptide-based drugs, making them more effective in targeting specific biological pathways. This feature is particularly valuable in the design of compounds aimed at treating various diseases, including cancer and neurodegenerative disorders .

Protein Engineering

The compound is also employed in protein engineering studies. Researchers utilize it to modify protein structures, which helps in understanding protein function and stability. Such modifications are essential for enhancing the therapeutic properties of proteins and enzymes, making this compound a critical tool in biotechnology .

Bioconjugation

Bioconjugation techniques benefit from the use of this compound as well. The bromine atom can facilitate the attachment of biomolecules to surfaces or other molecules, which is crucial for developing targeted drug delivery systems and diagnostic agents. This application is particularly relevant in cancer therapies where precise targeting of drug delivery is essential for efficacy .

Case Studies and Research Findings

- Peptide-Based Drug Design : A study demonstrated that incorporating this compound into peptide sequences resulted in compounds with significantly improved binding affinities for target proteins compared to non-brominated analogs. This highlights its potential in developing more effective therapeutics .

- Hydrogel Formation : Research indicated that peptides containing this compound could self-assemble into hydrogels, which are promising materials for drug delivery applications due to their biocompatibility and ability to encapsulate therapeutic agents.

- Neuroscience Applications : Investigations into neurotransmitter systems have utilized this compound to study the roles of specific amino acids in brain function and behavior. The findings contribute to understanding neuropeptides' involvement in various neurological disorders .

Mécanisme D'action

Molecular Targets and Pathways:

Antibacterial Activity: Fmoc-3-bromo-D-phenylalanine exhibits antibacterial properties, particularly against Gram-positive bacteria. The mechanism involves the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes.

Peptide Synthesis: In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions during the coupling of amino acids.

Comparaison Avec Des Composés Similaires

Fmoc-phenylalanine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

Fmoc-3-fluorophenylalanine: Similar structure but with a fluorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness:

Reactivity: The presence of the bromine atom in Fmoc-3-bromo-D-phenylalanine makes it more reactive in nucleophilic substitution reactions compared to its non-halogenated counterparts.

Applications: Its unique reactivity and properties make it particularly useful in specialized peptide synthesis and biochemical research applications.

Activité Biologique

Fmoc-3-bromo-D-phenylalanine (Fmoc-D-3-Br-Phe) is a modified amino acid that has garnered attention in biochemical research for its unique properties and applications. This article explores its biological activity, mechanisms of action, and implications in drug development and protein engineering.

Chemical Structure and Properties

Fmoc-D-3-Br-Phe is characterized by the presence of a bromine atom at the 3-position of the phenylalanine side chain, which significantly influences its reactivity and biological activity. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group that can be removed under basic conditions, allowing for further chemical modifications. The compound's structure can be summarized as follows:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bromine substitution at the 3-position | Enhances reactivity in nucleophilic substitution reactions |

Target of Action

Fmoc-D-3-Br-Phe primarily interacts with biological systems through self-assembly processes, which are crucial for forming hydrogels. These hydrogels have potential applications in drug delivery systems and tissue engineering due to their biocompatibility and ability to encapsulate therapeutic agents.

Mode of Action

The self-assembly of Fmoc-D-3-Br-Phe is influenced by factors such as pH, ionic strength, and the flexibility of the phenylalanine side chain. The compound can form hydrogels that exhibit thixotropic behavior, allowing them to transition between liquid and solid states under shear stress, which is beneficial for applications requiring controlled release mechanisms .

Antimicrobial Properties

Research indicates that derivatives of phenylalanine, including Fmoc-D-3-Br-Phe, exhibit antimicrobial activity against various pathogens. For instance, similar compounds have shown effectiveness against Mycobacterium abscessus with minimal cytotoxicity towards mammalian cells . This suggests potential for developing new antimicrobial agents based on this amino acid derivative.

Gelation Properties

Fmoc-D-3-Br-Phe has been observed to enable rapid gel formation under specific conditions. Studies have demonstrated that gels formed from this compound possess high mechanical strength and stability across a range of pH levels, making them suitable for biomedical applications such as drug delivery and scaffolding in tissue engineering .

Case Studies

- Hydrogel Formation : A study highlighted the ability of Fmoc-D-3-Br-Phe to form hydrogels with a storage modulus exceeding 3000 Pa within minutes. These gels were capable of sustaining the release of therapeutic agents like diclofenac, showcasing their utility in controlled drug delivery systems .

- Antimicrobial Activity : Another investigation reported that phenylalanine derivatives exhibited significant activity against Mycobacterium species, with Fmoc-modified compounds demonstrating enhanced solubility and bioavailability compared to their unmodified counterparts .

Pharmacokinetics and Safety Profile

The pharmacokinetics of Fmoc-D-3-Br-Phe are influenced by its chemical structure. The presence of the bromine atom enhances its reactivity, which can be advantageous in drug design but may also raise concerns regarding metabolic stability. However, studies indicate that it exhibits low cytotoxicity towards various cell lines, suggesting a favorable safety profile for potential therapeutic applications.

Comparison with Related Compounds

When compared to other Fmoc-protected amino acids such as Fmoc-phenylalanine or Fmoc-3-fluorophenylalanine, Fmoc-D-3-Br-Phe demonstrates increased reactivity due to the presence of the bromine atom. This unique feature allows for more versatile applications in peptide synthesis and modification .

| Compound | Reactivity | Applications |

|---|---|---|

| Fmoc-phenylalanine | Lower reactivity | General peptide synthesis |

| Fmoc-3-fluorophenylalanine | Moderate reactivity | Specific peptide modifications |

| This compound | High reactivity | Advanced drug design and hydrogel formation |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Fmoc-3-bromo-D-phenylalanine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves bromination of D-phenylalanine at the 3-position followed by Fmoc protection. A common approach uses coupling reagents like EDC/HOBt in dichloromethane (DCM) under inert conditions, with N,N-diisopropylethylamine (DIPEA) as a base. Reaction efficiency can be improved by maintaining temperatures at 0°C during reagent addition and allowing gradual warming to room temperature . Purification via silica gel column chromatography with solvent gradients (e.g., cyclohexane/ethyl acetate) is critical to isolate the product. Yield optimization may require adjusting stoichiometric ratios of brominating agents and monitoring intermediates via TLC .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Silica gel column chromatography using optimized solvent systems (e.g., 1:1 cyclohexane/ethyl acetate) is widely employed . For higher purity (>98%), reverse-phase HPLC with acetonitrile/water gradients and 0.1% trifluoroacetic acid (TFA) can resolve residual impurities. Solubility in organic solvents (e.g., DCM or methanol) should be confirmed before purification .

Q. How is this compound characterized to confirm structure and purity?

- Methodological Answer : Key techniques include:

- 1H-NMR : To verify aromatic proton shifts (e.g., δ 7.56–7.76 ppm for Fmoc aromatic groups) and bromine-induced deshielding effects .

- HPLC : Retention time consistency (e.g., Rt ≈ 20–25 minutes under specific gradients) and peak symmetry indicate purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C24H20BrNO4 expected m/z ≈ 466.06) .

Advanced Research Questions

Q. How can this compound be incorporated into solid-phase peptide synthesis (SPPS), and what challenges arise due to steric hindrance?

- Methodological Answer : In SPPS, the bromine substituent may hinder coupling efficiency. Use of stronger activating agents (e.g., HATU instead of HOBt/EDC) and extended reaction times (2–4 hours) can improve incorporation rates. Monitor coupling completion via the Kaiser test (ninhydrin assay). Racemization risks are minimized by maintaining low temperatures (<25°C) during deprotection and coupling steps .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The bromine atom increases sensitivity to light and heat. Store desiccated at –20°C in amber vials under argon. Degradation can be detected via HPLC by monitoring new peaks near Rt ≈ 18–22 minutes. For long-term stability, lyophilize the compound and avoid repeated freeze-thaw cycles .

Q. How does the stereochemistry of this compound influence peptide conformation in structural studies?

- Methodological Answer : The D-configuration disrupts α-helix and β-sheet formation, making it useful for studying conformational constraints. Circular dichroism (CD) spectroscopy can quantify helical content reduction, while X-ray crystallography or cryo-EM may reveal altered side-chain packing in bromine-containing mutants .

Q. How can researchers resolve contradictions in reported melting points or NMR data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Consistently report drying conditions (e.g., vacuum desiccation for 24 hours) and solvent systems used for crystallization. Cross-validate melting points (predicted ≈239°C for analogous Fmoc-protected compounds) with differential scanning calorimetry (DSC) .

Q. What role does the 3-bromo substituent play in modulating peptide-receptor interactions compared to chloro or fluoro analogs?

- Methodological Answer : Bromine’s larger atomic radius enhances hydrophobic interactions and halogen bonding. Comparative studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity differences. Molecular dynamics (MD) simulations may reveal enhanced π-stacking in brominated derivatives .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer : Bromine-containing byproducts (e.g., debrominated species) require detection via LC-MS/MS in multiple reaction monitoring (MRM) mode. Limit of detection (LOD) can be improved using deuterated internal standards. For inorganic residues (e.g., bromide ions), ion chromatography with suppressed conductivity detection is recommended .

Q. How can this compound be used to study electron dynamics in peptide backbones using ultrafast spectroscopy?

- Methodological Answer : Attosecond pulsed lasers can track electron localization effects induced by the bromine atom’s electronegativity. Time-resolved photoelectron spectroscopy (TRPES) or transient absorption spectroscopy at sub-4.5-fs resolution may reveal delayed vibrational coupling compared to non-halogenated analogs .

Propriétés

IUPAC Name |

(2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALGTIKYXVBTAO-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426504 | |

| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220497-81-4 | |

| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.